(R)-1-Boc-2-(tert-butyl)piperazine
Overview
Description
®-1-Boc-2-(tert-butyl)piperazine is a piperazine derivative characterized by the presence of a tert-butyl group and a Boc (tert-butoxycarbonyl) protecting group. Piperazine derivatives are widely used in medicinal chemistry due to their versatile biological activities and ability to interact with various molecular targets.
Mechanism of Action
Target of Action
Piperazine derivatives have been known to interact with various receptors and channels, acting as regulatory subunits .
Mode of Action
It’s worth noting that piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, etc .
Biochemical Pathways
The tert-butyl group has been shown to have unique reactivity patterns and implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
It is known that the presence of nitrogen atoms in piperazine compounds can improve the pharmacological and pharmacokinetic profiles of drug candidates by serving as hydrogen bond donors/acceptors, thus tuning the interactions with receptors and increasing water solubility and bioavailability .
Result of Action
It’s worth noting that piperazine derivatives have been associated with various pharmacological effects, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of ®-1-Boc-2-(tert-butyl)piperazine often employs continuous flow microreactors to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-2-(tert-butyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone.
Reduction: Lithium aluminum hydride in dry tetrahydrofuran.
Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.
Major Products Formed
The major products formed from these reactions include deprotected piperazine derivatives and various functionalized piperazine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, ®-1-Boc-2-(tert-butyl)piperazine is used as a building block for the synthesis of more complex molecules. Its protected nitrogen atoms allow for selective reactions, making it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the structure-activity relationships of piperazine-based drugs .
Medicine
In medicinal chemistry, ®-1-Boc-2-(tert-butyl)piperazine is explored for its potential therapeutic applications. Piperazine derivatives are known for their activity against various diseases, including cancer, infections, and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of active pharmaceutical ingredients and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: Lacks the tert-butyl group, making it less sterically hindered.
2-(tert-butyl)piperazine: Lacks the Boc protecting group, making it more reactive.
N-Boc-4-(tert-butyl)piperazine: Similar structure but with different substitution patterns.
Uniqueness
®-1-Boc-2-(tert-butyl)piperazine is unique due to the presence of both the Boc protecting group and the tert-butyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl (2R)-2-tert-butylpiperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6/h10,14H,7-9H2,1-6H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUQSTKTENQARL-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CNCCN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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